molecular formula C27H24ClN3Na2O10S2 B12725509 Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate CAS No. 83803-41-2

Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate

Cat. No.: B12725509
CAS No.: 83803-41-2
M. Wt: 696.1 g/mol
InChI Key: AEDBRSGKPLSQJW-UHFFFAOYSA-L
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Description

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including as a colorant in cosmetic products . The compound’s structure features a triazine ring substituted with a chlorophenyl group and linked to two phenyleneoxy groups, each further connected to a propanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves multiple steps, starting with the formation of the triazine ring. The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and an amine derivative. The chlorophenyl group is introduced via a substitution reaction, followed by the attachment of the phenyleneoxy groups through etherification reactions. Finally, the propanesulfonate groups are added via sulfonation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the triazine ring and prevent side reactions. The final product is purified using crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonate derivatives, reduced triazine compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and proteins, altering their activity. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes. The chlorophenyl group contributes to its binding affinity with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Another sulfonate compound used as a colorant.

    Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate: A similar compound with azo linkage used in dyes.

    Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate: Used in similar applications as a colorant.

Uniqueness

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate is unique due to its triazine core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

83803-41-2

Molecular Formula

C27H24ClN3Na2O10S2

Molecular Weight

696.1 g/mol

IUPAC Name

disodium;3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate

InChI

InChI=1S/C27H26ClN3O10S2.2Na/c28-18-11-9-17(10-12-18)25-29-26(23-19(32)5-1-7-21(23)40-13-3-15-42(34,35)36)31-27(30-25)24-20(33)6-2-8-22(24)41-14-4-16-43(37,38)39;;/h1-2,5-12,32-33H,3-4,13-16H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

AEDBRSGKPLSQJW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)OCCCS(=O)(=O)[O-])C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4OCCCS(=O)(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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